![molecular formula C9H12O3 B14646934 3,3-Dimethyl-1H,3H,5H-furo[3,4-e][1,3]dioxepine CAS No. 55129-01-6](/img/structure/B14646934.png)
3,3-Dimethyl-1H,3H,5H-furo[3,4-e][1,3]dioxepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1H,3H,5H-furo[3,4-e][1,3]dioxepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyl-2-butanone with glyoxal in the presence of an acid catalyst. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired furodioxepine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of specialized reactors, temperature control, and purification techniques such as distillation or chromatography.
化学反应分析
Types of Reactions
3,3-Dimethyl-1H,3H,5H-furo[3,4-e][1,3]dioxepine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or other reduced forms.
科学研究应用
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has been investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
作用机制
The mechanism by which 3,3-Dimethyl-1H,3H,5H-furo[3,4-e][1,3]dioxepine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can vary depending on the context of its application. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
3,3-Dimethyl-2-butanone: A precursor used in the synthesis of 3,3-Dimethyl-1H,3H,5H-furo[3,4-e][1,3]dioxepine.
Furan: A simpler compound containing a furan ring, which is part of the furodioxepine structure.
Dioxepine: Another related compound containing a dioxepine ring.
Uniqueness
This compound is unique due to its fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
属性
CAS 编号 |
55129-01-6 |
|---|---|
分子式 |
C9H12O3 |
分子量 |
168.19 g/mol |
IUPAC 名称 |
3,3-dimethyl-1,5-dihydrofuro[3,4-e][1,3]dioxepine |
InChI |
InChI=1S/C9H12O3/c1-9(2)11-5-7-3-10-4-8(7)6-12-9/h3-4H,5-6H2,1-2H3 |
InChI 键 |
MYJQGKPYQZVYQP-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCC2=COC=C2CO1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


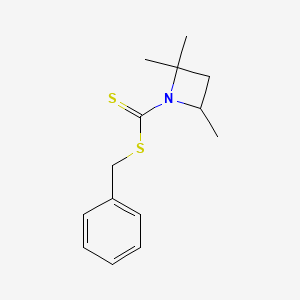
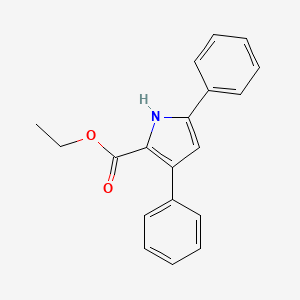
![2-[(Trimethylsilyl)oxy]prop-2-enenitrile](/img/structure/B14646859.png)

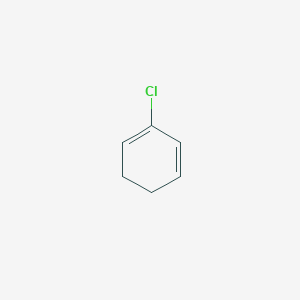
![Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate](/img/structure/B14646884.png)
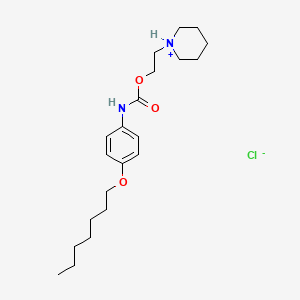
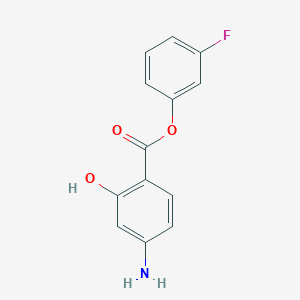
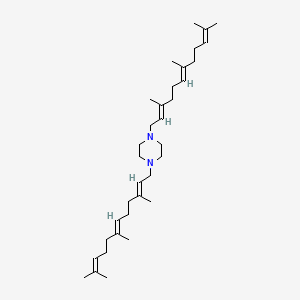
![1,4,5,6-Tetrachlorobicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14646902.png)
![[(2-Ethenylphenyl)methyl]phosphonic acid](/img/structure/B14646912.png)
![4-[1-(Pyridin-4-yl)ethenyl]morpholine](/img/structure/B14646917.png)
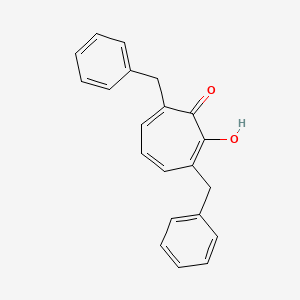
![Furo[3,4-b]oxepin-5,6(2H,8H)-dione, 3,4-dihydro-8-methyl-](/img/structure/B14646939.png)
